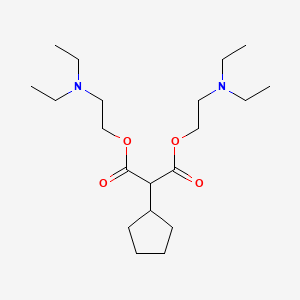
Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate: is a chemical compound with the molecular formula C20H38N2O4 and a molecular weight of 370.5267 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two diethylaminoethyl groups and a cyclopentylpropanedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate involves the reaction of diethylaminoethyl chloride with cyclopentylpropanedioic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and high yield of the compound. The final product is purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. It is also utilized in the development of new biochemical assays .
Medicine: It is being investigated for its potential use in drug delivery systems and as a pharmacological tool to study receptor-ligand interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various polymers and resins .
Mechanism of Action
The mechanism of action of bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to the formation of a stable complex. This interaction can result in the inhibition or activation of the target molecule’s function, depending on the nature of the compound and the target .
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or activator of various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: This compound is similar in structure but contains dimethylamino groups instead of diethylamino groups.
2,5-Bis((dimethylamino)methylene)cyclopentanone: This compound has a similar cyclopentyl structure but differs in the functional groups attached.
Uniqueness: Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate is unique due to its specific combination of diethylaminoethyl groups and cyclopentylpropanedioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
6315-75-9 |
|---|---|
Molecular Formula |
C20H38N2O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] 2-cyclopentylpropanedioate |
InChI |
InChI=1S/C20H38N2O4/c1-5-21(6-2)13-15-25-19(23)18(17-11-9-10-12-17)20(24)26-16-14-22(7-3)8-4/h17-18H,5-16H2,1-4H3 |
InChI Key |
IAHAWEWKXVLUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















